3-Hydroxy-4-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

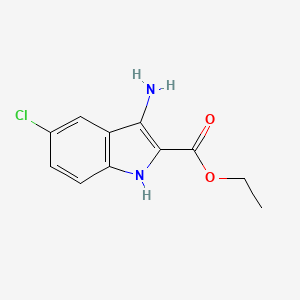

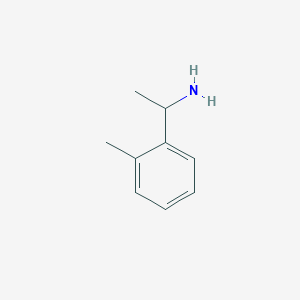

“3-Hydroxy-4-methylphenylboronic acid” is a boronic acid compound . It has the molecular formula C7H9BO3 . The molecular weight of this compound is 151.96 .

Synthesis Analysis

Boronic acids, including “3-Hydroxy-4-methylphenylboronic acid”, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The Suzuki–Miyaura coupling reaction is a commonly used method for the synthesis of boronic acids .

Molecular Structure Analysis

The InChI code for “3-Hydroxy-4-methylphenylboronic acid” is 1S/C7H9BO3/c1-5-2-3-6 (8 (10)11)4-7 (5)9/h2-4,9-11H,1H3 .

Chemical Reactions Analysis

Boronic acids, including “3-Hydroxy-4-methylphenylboronic acid”, are known for their reversible covalent inhibition of hydroxyl proteases . They are often used in Suzuki–Miyaura coupling reactions, which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions .

Physical And Chemical Properties Analysis

“3-Hydroxy-4-methylphenylboronic acid” is a solid compound . The exact boiling point, melting point, and density are not specified in the retrieved documents .

Applications De Recherche Scientifique

Antifungal Applications

Boronic acids and their derivatives have shown potent activity against various fungal strains. For instance, analogs of boronic acid exhibited significant antifungal activity comparable to Griseofulvin, a commonly used agent in treating mycoses caused by dermatophytes .

Sensing Applications

Boronic acids interact with cis-diols, which is a property utilized in sensing applications. They can be designed to improve selectivity towards specific analytes, making them valuable in developing sensor molecules .

Drug Delivery Systems

The pH-responsive nature of certain boronic acid compounds makes them suitable for designing nano drug delivery systems. They can be functionalized with pH-sensitive groups to release drugs in targeted environments .

Life Science Research

While not specific to “3-Hydroxy-4-methylphenylboronic acid”, boronic acids are used broadly in life science research, including cell biology, genomics, and proteomics, due to their versatile chemical properties .

Safety And Hazards

Orientations Futures

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development of new drugs involving boronic acids, including “3-Hydroxy-4-methylphenylboronic acid”.

Propriétés

IUPAC Name |

(3-hydroxy-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFGFBGCIAWVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400517 |

Source

|

| Record name | 3-Hydroxy-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-methylphenylboronic acid | |

CAS RN |

216019-35-1 |

Source

|

| Record name | 3-Hydroxy-4-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbohydrazide](/img/structure/B1307535.png)

![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)